Cas no 1542273-70-0 (1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol)

1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol
- EN300-1764300
- 1542273-70-0
- [1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol
-
- インチ: 1S/C13H18O2/c1-9-6-11(13(8-14)4-5-13)7-10(2)12(9)15-3/h6-7,14H,4-5,8H2,1-3H3
- InChIKey: CPRWXNOSIYTWGR-UHFFFAOYSA-N
- ほほえんだ: OCC1(C2C=C(C)C(=C(C)C=2)OC)CC1
計算された属性
- せいみつぶんしりょう: 206.130679813g/mol
- どういたいしつりょう: 206.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 29.5Ų
1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1764300-10.0g |
[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |
1542273-70-0 | 10g |
$4914.0 | 2023-06-03 | ||
Enamine | EN300-1764300-0.05g |
[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |
1542273-70-0 | 0.05g |
$959.0 | 2023-09-20 | ||
Enamine | EN300-1764300-0.25g |
[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |
1542273-70-0 | 0.25g |
$1051.0 | 2023-09-20 | ||
Enamine | EN300-1764300-1g |
[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |
1542273-70-0 | 1g |
$1142.0 | 2023-09-20 | ||
Enamine | EN300-1764300-2.5g |
[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |
1542273-70-0 | 2.5g |
$2240.0 | 2023-09-20 | ||
Enamine | EN300-1764300-0.5g |
[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |
1542273-70-0 | 0.5g |
$1097.0 | 2023-09-20 | ||
Enamine | EN300-1764300-10g |
[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |
1542273-70-0 | 10g |
$4914.0 | 2023-09-20 | ||
Enamine | EN300-1764300-5g |
[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |
1542273-70-0 | 5g |
$3313.0 | 2023-09-20 | ||
Enamine | EN300-1764300-1.0g |
[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |
1542273-70-0 | 1g |
$1142.0 | 2023-06-03 | ||
Enamine | EN300-1764300-5.0g |
[1-(4-methoxy-3,5-dimethylphenyl)cyclopropyl]methanol |
1542273-70-0 | 5g |
$3313.0 | 2023-06-03 |
1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanolに関する追加情報
Introduction to 1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol (CAS No. 1542273-70-0)
1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol, identified by its Chemical Abstracts Service (CAS) number 1542273-70-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropylmethyl moiety appended to a substituted aromatic ring, which has been increasingly explored for its potential biological activities and structural versatility. The presence of both methoxy and dimethyl substituents on the aromatic ring introduces unique electronic and steric properties, making this molecule a promising candidate for further investigation in drug discovery programs.
The structural framework of 1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol consists of a cyclopropyl group linked to a hydroxymethyl functionality, with the aromatic ring bearing methoxy and dimethyl groups at the 4th and 3,5 positions, respectively. This specific arrangement imparts a balance of lipophilicity and polarity, which is often critical for optimizing pharmacokinetic profiles in drug candidates. The compound’s molecular formula can be represented as C₁₁H₁₄O₂, reflecting its composition of carbon, hydrogen, and oxygen atoms.
In recent years, the pharmaceutical industry has shown considerable interest in molecules featuring cyclopropyl groups due to their ability to modulate receptor interactions and metabolic stability. The cyclopropyl ring, being a small and rigid structure, can effectively occupy specific binding pockets in biological targets, thereby enhancing binding affinity. Additionally, the hydroxymethyl (-OH) group provides a site for further functionalization or interaction with biological systems, making it a versatile scaffold for medicinal chemists.
1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol has been studied in the context of potential applications in the development of novel therapeutic agents. Preliminary investigations suggest that this compound may exhibit pharmacological activity in several disease models. For instance, its structural motif is reminiscent of molecules that have demonstrated efficacy in inhibiting certain enzymes or interacting with membrane receptors. The methoxy and dimethyl groups on the aromatic ring are known to influence electronic properties and hydrogen bonding capabilities, which are crucial for modulating biological activity.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The cyclopropylmethyl moiety can serve as an anchor point for further derivatization, allowing chemists to explore a wide range of analogs with tailored properties. Such flexibility is highly valued in drug discovery pipelines, where optimizing potency, selectivity, and pharmacokinetic parameters is essential for successful clinical translation.
Recent advances in computational chemistry have enabled more efficient screening of compounds like 1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol for potential biological activity. Molecular docking studies have been performed to evaluate its interaction with various targets of interest. These simulations have highlighted the compound’s binding potential to certain enzymes and receptors involved in inflammatory pathways, suggesting its utility in addressing conditions such as arthritis or neurodegenerative disorders.
The synthesis of 1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol represents another area of interest within synthetic organic chemistry. The preparation of this compound requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Advances in catalytic methods have made it possible to construct complex molecular frameworks more efficiently than traditional approaches. For example, transition metal-catalyzed cross-coupling reactions have been employed to form the carbon-carbon bonds critical to the compound’s structure.
The hydroxymethyl group in 1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol offers opportunities for further chemical manipulation. Functionalization at this position can lead to derivatives with enhanced solubility or altered metabolic stability. For instance, etherification or esterification could modify the hydroxymethyl group into more stable entities suitable for oral administration or improved bioavailability.
In conclusion,1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol (CAS No. 1542273-70-0) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of substituents on an aromatic ring and a cyclopropylmethyl moiety makes it an attractive scaffold for developing novel therapeutic agents. Ongoing studies are aimed at elucidating its biological profile and exploring synthetic pathways for scalable production. As our understanding of molecular interactions continues to evolve,1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol may play a pivotal role in addressing unmet medical needs through innovative drug design strategies.
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